molecular formula C13H13NO2 B12994709 (4-(2-Methoxypyridin-3-yl)phenyl)methanol CAS No. 1349717-57-2

(4-(2-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12994709
CAS No.: 1349717-57-2
M. Wt: 215.25 g/mol
InChI Key: UZIPWRJMRPVTIT-UHFFFAOYSA-N
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Description

(4-(2-Methoxypyridin-3-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO2 It is characterized by a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxypyridin-3-yl)phenyl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxypyridin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(2-Methoxypyridin-3-yl)phenyl)aldehyde or (4-(2-Methoxypyridin-3-yl)phenyl)carboxylic acid.

Mechanism of Action

The mechanism of action of (4-(2-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyridine moiety and phenylmethanol group contribute to its versatility and potential for various applications.

Properties

CAS No.

1349717-57-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[4-(2-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-12(3-2-8-14-13)11-6-4-10(9-15)5-7-11/h2-8,15H,9H2,1H3

InChI Key

UZIPWRJMRPVTIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC=C(C=C2)CO

Origin of Product

United States

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